molecular formula C3H3N3OS B7797098 3-sulfanyl-2H-1,2,4-triazin-5-one

3-sulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7797098
M. Wt: 129.14 g/mol
InChI Key: HZPZCLDCTLLJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “3-sulfanyl-2H-1,2,4-triazin-5-one” is known as Triethylammonium acetate. It is commonly used as a buffer solution in high-performance liquid chromatography (HPLC) and other analytical techniques. This compound is particularly valued for its ability to stabilize pH levels during chemical analyses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylammonium acetate is typically synthesized by reacting triethylamine with acetic acid. The reaction is straightforward and can be represented by the following equation:

(C2H5)3N+CH3COOH(C2H5)3NH+CH3COO\text{(C}_2\text{H}_5\text{)}_3\text{N} + \text{CH}_3\text{COOH} \rightarrow \text{(C}_2\text{H}_5\text{)}_3\text{NH}^+\text{CH}_3\text{COO}^- (C2​H5​)3​N+CH3​COOH→(C2​H5​)3​NH+CH3​COO−

Industrial Production Methods: In industrial settings, the production of triethylammonium acetate involves the careful control of reaction conditions to ensure high purity and yield. The process typically involves:

  • Mixing triethylamine and acetic acid in a controlled environment.
  • Maintaining the reaction mixture at a specific temperature and pH.
  • Purifying the resulting solution to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Triethylammonium acetate can undergo various chemical reactions, including:

    Neutralization: Reacts with strong acids or bases to form corresponding salts.

    Substitution: Can participate in nucleophilic substitution reactions due to the presence of the acetate ion.

Common Reagents and Conditions:

    Neutralization: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Substitution: Nucleophiles such as halides or other anions.

Major Products:

    Neutralization: Formation of triethylammonium chloride or sodium acetate.

    Substitution: Formation of substituted acetate compounds.

Scientific Research Applications

Triethylammonium acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a buffer in HPLC and other chromatographic techniques to stabilize pH levels.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Utilized in the formulation of pharmaceutical products where pH control is crucial.

    Industry: Applied in various industrial processes that require precise pH control.

Mechanism of Action

The primary mechanism of action of triethylammonium acetate is its ability to act as a buffer, maintaining a stable pH in solutions. This is achieved through the equilibrium between the triethylammonium ion and acetate ion, which can neutralize added acids or bases.

Comparison with Similar Compounds

  • Triethylammonium bicarbonate
  • Triethylammonium phosphate
  • Triethylammonium sulfate

Comparison: Triethylammonium acetate is unique in its specific buffering capacity and pH range. Compared to triethylammonium bicarbonate, which is used in similar applications, triethylammonium acetate offers a different pH stability range, making it more suitable for certain analytical techniques. Triethylammonium phosphate and sulfate also serve as buffers but have different ionic strengths and buffering capacities.

Properties

IUPAC Name

3-sulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-2-1-4-6-3(8)5-2/h1H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPZCLDCTLLJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.